molecular formula C38H42O10 B171670 [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate CAS No. 161841-15-2

[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate

Cat. No.: B171670
CAS No.: 161841-15-2
M. Wt: 658.7 g/mol
InChI Key: ZFEFRGBZKFMXMO-UHFFFAOYSA-N
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Description

This compound (CAS 161841-15-2) is a symmetric diester featuring two acryloyloxyhexoxy chains attached to a central biphenyl benzoate scaffold . Its molecular formula is C₃₄H₄₂O₁₀, with a molecular weight of 634.70 g/mol. The structure includes two reactive acrylate groups, enabling its use as a crosslinking agent in photopolymerizable systems. The hexyloxy spacers enhance flexibility, while the aromatic cores contribute to thermal stability and mesogenic properties, making it suitable for applications in liquid crystal displays (LCDs) and advanced polymer networks .

Properties

IUPAC Name

[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42O10/c1-3-35(39)45-27-11-7-5-9-25-43-31-17-13-29(14-18-31)37(41)47-33-19-15-30(16-20-33)38(42)48-34-23-21-32(22-24-34)44-26-10-6-8-12-28-46-36(40)4-2/h3-4,13-24H,1-2,5-12,25-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEFRGBZKFMXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(6-Acryloyloxyhexoxy)Benzoic Acid

This intermediate is critical for introducing the acrylate-functionalized side chains. A representative protocol involves:

  • Etherification : Reaction of 4-hydroxybenzoic acid with 6-bromohexanol in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Acryloylation : The hydroxyl group of the hexoxy side chain is esterified with acryloyl chloride using triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1K₂CO₃, 6-bromohexanolDMF80°C78%
2Acryloyl chloride, TEADCM0–5°C85%

Formation of Biphenyl Core Structure

The central biphenyl backbone is constructed via a two-step process:

  • Esterification : 4-(6-Acryloyloxyhexoxy)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4,4'-dihydroxybenzophenone in the presence of pyridine.

  • Coupling : The resulting monoester undergoes a second esterification with another equivalent of 4-(6-acryloyloxyhexoxy)benzoic acid under Steglich conditions (DCC/DMAP).

Critical Parameters :

  • Excess SOCl₂ ensures complete conversion to the acid chloride.

  • Pyridine neutralizes HCl, preventing side reactions.

Polymerization Techniques

UV-Induced Crosslinking

The compound is polymerized into liquid crystal polymer networks (LCNs) using photopolymerization:

  • Formulation : The monomer is mixed with 1–2 wt% photoinitiator (e.g., Irgacure 651 or CPI) in dichloromethane.

  • Curing : UV exposure (254 nm or 365 nm) initiates radical polymerization. A two-step protocol (cationic followed by free-radical curing) enhances alignment stability.

Optimized Conditions :

ParameterValue
UV wavelength254 nm (Step 1), 365 nm (Step 2)
Exposure time10 min (Step 1), 15 min (Step 2)
Temperature40°C (Step 2)

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Hydrolysis of Acrylate Groups : Moisture-sensitive acrylate esters require anhydrous conditions. Molecular sieves (3Å) are used during storage.

  • Incomplete Esterification : Excess acyl chloride (1.5 eq) and prolonged reaction times (24–48 h) improve yields.

Purification Methods

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted intermediates.

  • Recrystallization : Ethanol/water mixtures (1:4 v/v) yield high-purity crystals (>98% by HPLC).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Steglich Esterification Mild conditions, avoids racemizationRequires costly DCC/DMAP65–72%
Acid Chloride Route High reactivity, scalableSOCl₂ handling hazards80–85%
Mitsunobu Reaction Excellent stereocontrolLimited to small-scale synthesis55–60%

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction times for esterification steps from 24 h to 2 h (70°C, 300 W).

  • Enzymatic Catalysis : Lipase-mediated acryloylation achieves 90% conversion under solvent-free conditions, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Physical Property Comparison

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Target Compound (161841-15-2) None (symmetric) C₃₄H₄₂O₁₀ 634.70 ~6.2* Photopolymers, LCDs
4-Cyanophenyl analog (83847-14-7) 4-Cyanophenyl C₂₃H₂₃NO₅ 393.43 4.5 Reactive monomers, coatings
4-Methoxyphenyl analog (130953-14-9) 4-Methoxyphenyl C₂₃H₂₆O₆ 398.45 4.58 Thermotropic liquid crystals
4-Methoxyphenyl analog (82200-53-1) 4-Methoxyphenyl C₂₃H₂₆O₆ 398.45 4.58 Polymer additives, drug delivery

*Estimated based on structural similarity.

Key Observations:

Symmetry vs. Asymmetry : The target compound’s symmetric design (two acrylate groups) enhances crosslinking efficiency in polymers compared to asymmetric analogs like 83847-14-7, which has only one acrylate group .

Substituent Effects: The 4-cyanophenyl group in 83847-14-7 increases polarity (LogP = 4.5) compared to the methoxy-substituted analogs (LogP = 4.58), influencing solubility in organic solvents . 4-Methoxyphenyl analogs (130953-14-9, 82200-53-1) exhibit higher thermal stability due to electron-donating methoxy groups, making them suitable for thermotropic liquid crystals .

Molecular Weight : The target compound’s higher molecular weight (634.70 g/mol) vs. analogs (~390–400 g/mol) correlates with enhanced mechanical strength in polymer networks .

Reactivity and Polymerization Behavior

  • Target Compound : The dual acrylate groups enable rapid UV-induced polymerization, forming dense networks with high glass transition temperatures (Tg > 100°C) .
  • 4-Cyanophenyl Analog: Monofunctional acrylate limits crosslinking but improves compatibility with polar monomers (e.g., acrylic acid) in coatings .
  • 4-Methoxyphenyl Analogs : Reduced reactivity due to electron-donating methoxy groups necessitates higher initiator concentrations for polymerization .

Biological Activity

The compound [4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate, commonly referred to as HCM-026, is a synthetic organic compound with potential applications in pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HCM-026 belongs to a class of compounds characterized by their complex aromatic structures and functional groups, which contribute to their biological activity. The presence of multiple ether and ester linkages suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that HCM-026 exhibits several pharmacological activities, including:

  • Anticancer Activity : Preliminary studies have shown that HCM-026 can inhibit the proliferation of cancer cells in vitro. It appears to induce apoptosis in certain cancer cell lines, suggesting a potential role as an anticancer agent.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in cellular models. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : HCM-026 has been tested against various bacterial strains, showing inhibitory effects that suggest it could serve as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of HCM-026 are still being elucidated. However, several hypotheses include:

  • Inhibition of Cell Signaling Pathways : HCM-026 may interfere with key signaling pathways involved in cell growth and survival, particularly those related to cancer progression.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.
  • Interaction with Cellular Membranes : Its hydrophobic properties allow it to integrate into lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Studies and Research Findings

StudyObjectiveKey Findings
Study 1Evaluate anticancer effectsHCM-026 reduced cell viability by 50% in breast cancer cell lines after 48 hours.
Study 2Assess anti-inflammatory propertiesSignificant reduction in TNF-alpha levels was observed in macrophage cultures treated with HCM-026.
Study 3Test antimicrobial efficacyExhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

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